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Compound of Interest

Compound Name: 4-(3-Hydroxyphenyl)benzaldehyde

Cat. No.: B1334175 Get Quote

An In-depth Technical Guide to the Spectroscopic Profile of 4-(3-
Hydroxyphenyl)benzaldehyde

This technical guide offers a comprehensive analysis of the spectroscopic data for 4-(3-
Hydroxyphenyl)benzaldehyde, a biphenyl derivative of significant interest in medicinal

chemistry and materials science. As a key intermediate, its structural verification is paramount.

This document provides a detailed exploration of its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) profiles, grounded in established analytical

principles. The methodologies described herein are designed to be self-validating, ensuring

researchers, scientists, and drug development professionals can confidently identify and

characterize this molecule.

Molecular Structure and Overview
4-(3-Hydroxyphenyl)benzaldehyde possesses a molecular formula of C₁₃H₁₀O₂ and a

molecular weight of 198.22 g/mol . The structure features a benzaldehyde moiety linked to a

hydroxyphenyl group at the 4-position. The hydroxyl group at the 3-position of the second

phenyl ring is a key feature influencing the molecule's electronic properties and spectroscopic

signature.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 4 Tech Support

https://www.benchchem.com/product/b1334175?utm_src=pdf-interest
https://www.benchchem.com/product/b1334175?utm_src=pdf-body
https://www.benchchem.com/product/b1334175?utm_src=pdf-body
https://www.benchchem.com/product/b1334175?utm_src=pdf-body
https://www.benchchem.com/product/b1334175?utm_src=pdf-body
https://www.benchchem.com/product/b1334175?utm_src=pdf-body
https://www.benchchem.com/product/b1334175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

For 4-(3-Hydroxyphenyl)benzaldehyde, both ¹H and ¹³C NMR provide unambiguous evidence

for its constitution.

Proton (¹H) NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment of hydrogen atoms

in the molecule. The expected spectrum is characterized by distinct signals for the aldehydic

proton, the phenolic hydroxyl proton, and the aromatic protons on both phenyl rings.

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate

interpretation.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a

suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to

form hydrogen bonds with the phenolic proton allows for its observation, which might

otherwise be broadened or exchanged in other solvents like CDCl₃.

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[1] Higher field strengths

provide better signal dispersion, which is critical for resolving the complex multiplets in the

aromatic region.

Acquisition Parameters:

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

Employ a standard pulse sequence (e.g., 'zg30').

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 4 Tech Support

https://www.benchchem.com/product/b1334175?utm_src=pdf-body
https://www.mdpi.com/2218-273X/16/1/54
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00

ppm).[1]

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-
Dependent Apoptosis in Lung Cancer Cells [mdpi.com]

To cite this document: BenchChem. [Spectroscopic data for 4-(3-
Hydroxyphenyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334175#spectroscopic-data-for-4-3-hydroxyphenyl-
benzaldehyde]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 4 Tech Support

https://www.mdpi.com/2218-273X/16/1/54
https://www.benchchem.com/product/b1334175?utm_src=pdf-body-img
https://www.benchchem.com/product/b1334175?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2218-273X/16/1/54
https://www.mdpi.com/2218-273X/16/1/54
https://www.benchchem.com/product/b1334175#spectroscopic-data-for-4-3-hydroxyphenyl-benzaldehyde
https://www.benchchem.com/product/b1334175#spectroscopic-data-for-4-3-hydroxyphenyl-benzaldehyde
https://www.benchchem.com/product/b1334175#spectroscopic-data-for-4-3-hydroxyphenyl-benzaldehyde
https://www.benchchem.com/product/b1334175#spectroscopic-data-for-4-3-hydroxyphenyl-benzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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